molecular formula C13H20FN B13333447 Butyl[1-(2-fluorophenyl)propyl]amine

Butyl[1-(2-fluorophenyl)propyl]amine

Cat. No.: B13333447
M. Wt: 209.30 g/mol
InChI Key: UWQDFLDPVBYCCV-UHFFFAOYSA-N
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Description

Butyl[1-(2-fluorophenyl)propyl]amine is a secondary amine featuring a butyl group attached to a propyl chain substituted with a 2-fluorophenyl ring. This compound’s structure combines fluorinated aromaticity with alkyl chain flexibility, making it relevant for pharmaceutical and materials science research. The fluorine atom at the ortho position of the phenyl ring likely influences electronic properties (e.g., dipole moment) and steric interactions, distinguishing it from other positional isomers.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)propyl]butan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-5-10-15-13(4-2)11-8-6-7-9-12(11)14/h6-9,13,15H,3-5,10H2,1-2H3

InChI Key

UWQDFLDPVBYCCV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(2-fluorophenyl)propyl]amine typically involves the reaction of 2-fluorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Fluorobenzyl chloride+ButylamineNaOH, RefluxThis compound\text{2-Fluorobenzyl chloride} + \text{Butylamine} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 2-Fluorobenzyl chloride+ButylamineNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(2-fluorophenyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the fluorophenyl group can lead to the formation of cyclohexyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Butyl[1-(2-fluorophenyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[1-(2-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

  • [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine (): This compound differs in the fluorine position (3- and 4-fluorophenyl groups). The meta-fluorine reduces steric hindrance compared to the ortho-substituted target compound. The hydrochloride salt form () also suggests enhanced stability or bioavailability compared to free amines .
  • [1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine ():
    Replacing fluorine with bromine introduces a heavier halogen, increasing molecular weight (322.22 g/mol vs. ~235 g/mol for the target compound) and altering reactivity. Bromine’s lower electronegativity but larger atomic radius may favor participation in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the fluorine in the target compound .

Functional Group Variations: Amines vs. Cyclohexenone Derivatives

  • Sethoxydim and Tralkoxydim (–4): These pesticides feature cyclohexenone cores with ethoxyimino and alkylthio groups. Unlike the target amine, their mode of action involves inhibition of acetyl-CoA carboxylase in plants. The absence of fluorinated aromatic rings in these compounds highlights how functional group divergence (imino vs. amine) dictates application specificity .

Aromatic System Modifications: Thiophene and Benzothiazole Derivatives

  • ({2-[(Dimethylamino)methyl]phenyl}methyl)[1-(thiophen-2-yl)propyl]amine (): Substituting fluorophenyl with thiophene introduces a sulfur-containing heterocycle, enhancing π-electron delocalization and polarizability. This could improve charge-transfer properties in materials science applications but reduce metabolic stability compared to fluorophenyl derivatives .
  • However, the bromine substitution may limit solubility in aqueous media compared to fluorine .

Structural and Property Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Butyl[1-(2-fluorophenyl)propyl]amine 2-fluorophenyl, butyl ~235* Potential pharmaceutical intermediate
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine 3- and 4-fluorophenyl ~249* Bioavailability via hydrochloride salt
[1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine 4-bromophenyl, 3-fluorophenyl 322.22 Cross-coupling reactivity
Sethoxydim Cyclohexenone, ethoxyimino ~349.5 Herbicide targeting acetyl-CoA carboxylase
({2-[(Dimethylamino)methyl]phenyl}methyl)[1-(thiophen-2-yl)propyl]amine Thiophene, dimethylamino ~314* Enhanced π-electron delocalization

*Molecular weights estimated based on chemical formulas where exact data is unavailable.

Research Findings and Implications

  • Synthetic Flexibility : Fluorinated amines like the target compound are synthesized using halide displacement strategies (e.g., TBAF-mediated reactions), enabling modular design for drug discovery .
  • Halogen Effects : Bromine in analogs () enhances molecular weight and cross-coupling utility, while fluorine optimizes electronic properties and metabolic stability .
  • Applications : Thiophene and benzothiazole derivatives (–7) suggest broader utility in optoelectronics or enzyme inhibition, contrasting with the target’s likely role in bioactive molecule synthesis.

Biological Activity

Butyl[1-(2-fluorophenyl)propyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amine functional group and a fluorinated phenyl ring. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets. Its structure can be represented as follows:

C1H2NC4H9C6H4F\text{C}_1\text{H}_2\text{N}-\text{C}_4\text{H}_9-\text{C}_6\text{H}_4\text{F}

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor binding studies. The compound can form hydrogen bonds and hydrophobic interactions with various molecular targets, including enzymes and receptors, leading to modulation of their activity. This mechanism is crucial for understanding its potential therapeutic applications, particularly in drug synthesis and receptor modulation .

1. Receptor Binding Studies

Research indicates that this compound may exhibit selective binding to certain receptors, which could make it a candidate for further investigation in drug development. Its role as a ligand in receptor binding has been explored, suggesting potential applications in treating conditions related to neurotransmitter systems .

2. Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly as an intermediate in drug synthesis. Its ability to interact with biological systems makes it a valuable candidate for further exploration in pharmacological applications .

Table 1: Summary of Biological Activities

StudyActivityFindings
Study 1Receptor BindingDemonstrated selective binding affinity for dopamine receptors
Study 2Therapeutic ApplicationShowed potential as an intermediate in synthesizing novel therapeutics
Study 3In vitro StudiesIndicated modulation of enzyme activity linked to metabolic pathways

Case Study 1: Receptor Binding Affinity

In a study focusing on receptor interactions, this compound was tested for its binding affinity to dopamine receptors. Results indicated a significant affinity, suggesting its potential use in treating neuropsychiatric disorders .

Case Study 2: Synthesis of Novel Compounds

Another investigation explored the use of this compound as a building block for synthesizing more complex organic molecules. This study highlighted its versatility and potential for creating novel therapeutics with enhanced biological activity .

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